p-Coumaric Acid-d4 4-O-Sulfate
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Description
P-Coumaric Acid-d4 4-O-Sulfate is a labeled version of p-Coumaric Acid 4-O-Sulfate . It is a sulfate conjugate of p-Coumaric Acid and is one of the metabolites found in human biological fluids after coffee consumption . It is also a metabolite of 4-Nonylphenol .
Molecular Structure Analysis
The molecular formula of this compound is C9H4D4O6S . The CAS RN® is 1795140-39-4 .Mechanism of Action
While the specific mechanism of action for p-Coumaric Acid-d4 4-O-Sulfate is not available, p-Coumaric Acid has been found to reduce the accumulation of SOD1mut subcellular aggregation and prevent SOD1mut-associated neurotoxicity . It also attenuates SOD1mut-induced oxidative stress and endoplasmic reticulum stress, which are significant features in ALS pathology .
Future Directions
P-Coumaric Acid has been suggested as a potential active ingredient in cosmetics due to its antimelanogenic effects . It has been found to be a more potent inhibitor of tyrosinase, especially towards human enzymes, than other well-known tyrosinase inhibitors such as arbutin and kojic acid . Future studies are needed to extensively examine its safety and efficacy and to develop an optimized cosmetic formulation for the best performance in skin lightening .
Properties
IUPAC Name |
(E)-3-(2,3,5,6-tetradeuterio-4-sulfooxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O6S/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14/h1-6H,(H,10,11)(H,12,13,14)/b6-3+/i1D,2D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDCCWNLILCHDJ-NTDOOMOHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C(=O)O)[2H])[2H])OS(=O)(=O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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